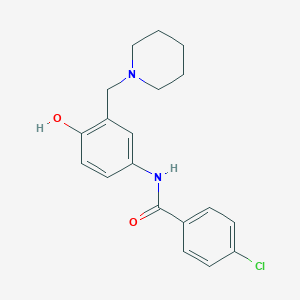
Benzanilide, 4-chloro-4'-hydroxy-3'-(piperidino)methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzanilide, 4-chloro-4'-hydroxy-3'-(piperidino)methyl-, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzanilide, which is a white crystalline solid that is widely used in the pharmaceutical industry. The addition of a piperidine and a hydroxyl group to the benzanilide molecule results in the formation of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide, which exhibits unique properties that make it an attractive target for scientific investigation.
作用机制
The mechanism of action of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide involves its binding to specific receptors in the brain. This binding results in a change in the activity of these receptors, which can have a variety of effects on physiological processes. For example, the binding of this compound to the dopamine D2 receptor can result in a decrease in dopamine release, which can lead to a reduction in motor activity and a decrease in reward-seeking behavior.
生化和生理效应
The biochemical and physiological effects of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide are complex and depend on the specific receptors that it binds to. In general, this compound has been shown to modulate the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation can have a variety of effects on behavior, including changes in mood, motivation, and cognition.
实验室实验的优点和局限性
One advantage of using 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide in laboratory experiments is its well-established synthesis method. This allows researchers to easily obtain the compound for use in their experiments. Additionally, the compound has been extensively studied, and its effects on various physiological processes are well-understood.
One limitation of using this compound is its specificity for certain receptors in the brain. While this specificity can be an advantage in some experiments, it can also limit the range of experiments that can be performed. Additionally, the compound's effects on behavior can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.
未来方向
There are several potential future directions for research on 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the compound's effects on neurotransmitter systems in the brain, which could lead to the development of new treatments for a variety of conditions. Finally, new synthesis methods and modifications to the compound could lead to the development of more potent and specific analogs for use in scientific research.
合成方法
The synthesis of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide involves the reaction of benzanilide with piperidine and 4-chlorobutyraldehyde. The reaction proceeds through a series of steps, including nucleophilic addition, dehydration, and reduction, to yield the final product. The synthesis of this compound has been well-established and is routinely performed in research laboratories.
科学研究应用
4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide has been investigated for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One major area of interest has been its ability to modulate the activity of certain receptors in the brain, such as the dopamine D2 receptor. This receptor is involved in a variety of physiological processes, including motor control, reward, and addiction.
属性
CAS 编号 |
17183-41-4 |
|---|---|
产品名称 |
Benzanilide, 4-chloro-4'-hydroxy-3'-(piperidino)methyl- |
分子式 |
C19H21ClN2O2 |
分子量 |
344.8 g/mol |
IUPAC 名称 |
4-chloro-N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-6-4-14(5-7-16)19(24)21-17-8-9-18(23)15(12-17)13-22-10-2-1-3-11-22/h4-9,12,23H,1-3,10-11,13H2,(H,21,24) |
InChI 键 |
ZSZGPTGRAMXVLC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
规范 SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
其他 CAS 编号 |
17183-41-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



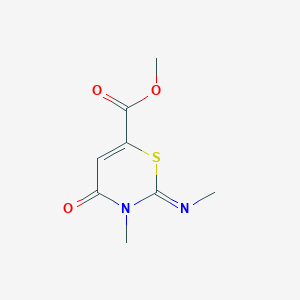
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)

![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
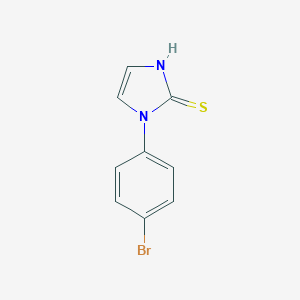
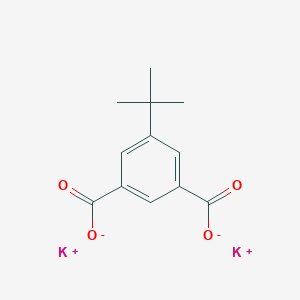
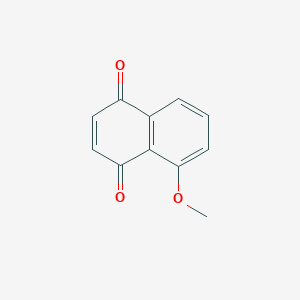
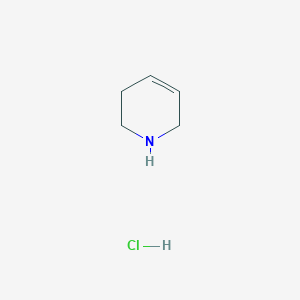
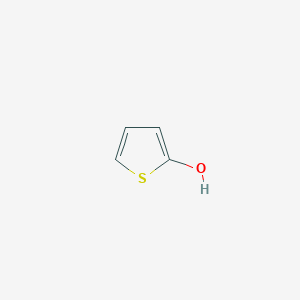
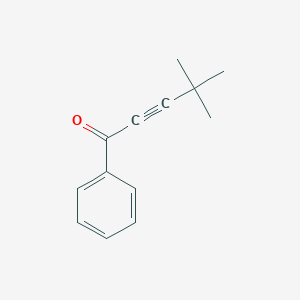
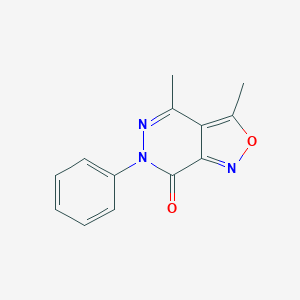
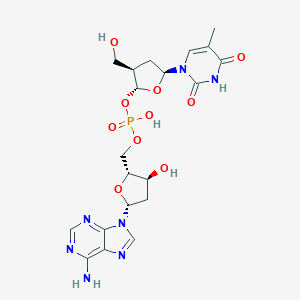
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
